molecular formula C14H13NO4 B2630717 Ethyl 2-(1-nitronaphthalen-2-YL)acetate CAS No. 120542-06-5

Ethyl 2-(1-nitronaphthalen-2-YL)acetate

Cat. No.: B2630717
CAS No.: 120542-06-5
M. Wt: 259.261
InChI Key: PIPCFJYYKGEQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-nitronaphthalen-2-YL)acetate is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-nitronaphthalen-2-YL)acetate typically involves the nitration of naphthalene followed by esterification. The nitration process introduces a nitro group into the naphthalene ring, which is then followed by the esterification of the resulting nitronaphthalene with ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing and custom synthesis. These methods ensure the compound is available in large quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-nitronaphthalen-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Ethyl 2-(1-nitronaphthalen-2-YL)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-nitronaphthalen-2-YL)acetate involves its interaction with molecular targets and pathways within biological systems. The nitro group plays a crucial role in its reactivity and interactions. The compound can undergo reduction to form amino derivatives, which can then interact with various biological molecules and pathways.

Comparison with Similar Compounds

Ethyl 2-(1-nitronaphthalen-2-YL)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(2-nitronaphthalen-1-YL)acetate
  • Ethyl 2-(3-nitronaphthalen-1-YL)acetate
  • Ethyl 2-(4-nitronaphthalen-1-YL)acetate

These compounds share similar structures but differ in the position of the nitro group on the naphthalene ring. The position of the nitro group can significantly influence the compound’s reactivity and biological properties.

Properties

IUPAC Name

ethyl 2-(1-nitronaphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-19-13(16)9-11-8-7-10-5-3-4-6-12(10)14(11)15(17)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPCFJYYKGEQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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